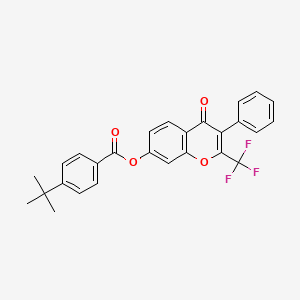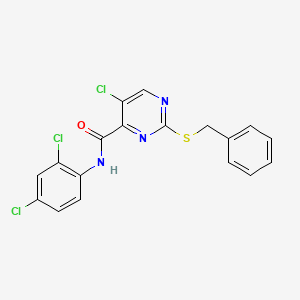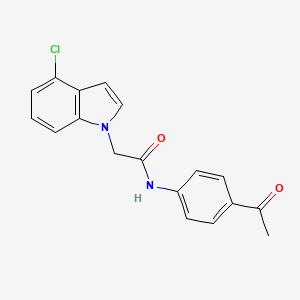![molecular formula C19H22N4O B11148799 1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148799.png)
1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
化学反応の分析
Types of Reactions
1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyrazolopyridine derivatives.
科学的研究の応用
1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of 1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The pathways involved may include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Similar compounds to 1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolopyridine derivatives with different substituents. Examples include:
- This compound analogs with different alkyl or aryl groups.
- Other pyrazolopyridine derivatives with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting biological activities. The presence of the isopropyl, methyl, and phenylethyl groups contributes to its distinct chemical properties and potential therapeutic effects.
特性
分子式 |
C19H22N4O |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
6-methyl-N-(2-phenylethyl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-13(2)23-18-17(12-21-23)16(11-14(3)22-18)19(24)20-10-9-15-7-5-4-6-8-15/h4-8,11-13H,9-10H2,1-3H3,(H,20,24) |
InChIキー |
SUVSGKNYPNMNPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NCCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11148721.png)
![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148728.png)
![N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine](/img/structure/B11148732.png)

![Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11148746.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11148758.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148761.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11148768.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11148774.png)

![2-(2-Cyclopentylethyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11148784.png)

![5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148809.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-[3-(dimethylamino)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11148810.png)
